3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)4-1-5(10,2-4)3-4/h10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZRNAJOJZWRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Prominence of Trifluoromethylated Alcohol Moieties in Synthetic Chemistry
The introduction of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, into organic molecules is a well-established strategy for modulating their properties. Trifluoromethylated alcohols, in particular, are of significant interest due to the unique electronic effects of the CF₃ group. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the adjacent hydroxyl proton, influencing its hydrogen bonding capabilities and reactivity.
In medicinal chemistry, the incorporation of a trifluoromethyl group can lead to:
Increased Lipophilicity: This can enhance the ability of a drug candidate to cross cell membranes.
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation.
Enhanced Binding Affinity: The electronic effects of the CF₃ group can favorably influence interactions with biological targets.
The Research Rationale for Investigating 3 Trifluoromethyl Bicyclo 1.1.1 Pentan 1 Ol
Strategic Approaches to Bicyclo[1.1.1]pentane Core Construction
The construction of the strained bicyclo[1.1.1]pentane framework requires specialized synthetic strategies. These approaches can be broadly categorized into three main areas: the use of [1.1.1]propellane as a key precursor, ring expansion and carbene insertion from bicyclo[1.1.0]butane intermediates, and skeletal editing or rearrangement strategies.
Methodologies Employing [1.1.1]Propellane as a Key Synthetic Precursor
[1.1.1]Propellane is a highly strained molecule that serves as a versatile and common precursor for the synthesis of 1,3-disubstituted BCPs. The high reactivity of its central carbon-carbon bond allows for a variety of addition reactions.
Radical addition to [1.1.1]propellane is a widely utilized method for BCP functionalization. nih.gov This approach involves the generation of a radical species that adds to the central bond of propellane, forming a bridgehead BCP radical. This intermediate can then be trapped to yield the desired 1,3-disubstituted BCP.
A variety of radical precursors can be employed, including those that generate alkyl, α-acyl, trifluoromethyl, and sulfonyl radicals. nih.gov For instance, triethylborane can initiate an atom-transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane, yielding 1-halo-3-substituted BCPs. rhhz.net This method exhibits broad substrate scope and good functional group tolerance.
The azido radical, generated from the interaction of PIDA and TMSN3, can also add to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate can then react with a heterocycle to produce azide-containing 1,3-disubstituted BCPs under mild, metal-free conditions. rsc.org
Below is a table summarizing selected radical addition reactions to [1.1.1]propellane.
| Radical Precursor | Initiator/Catalyst | Product Type | Reference |
| Alkyl Halides | Triethylborane | 1-Halo-3-substituted BCPs | rhhz.net |
| PIDA / TMSN3 | - | 1-Azido-3-heteroaryl BCPs | rsc.org |
| Alkyl, α-acyl, trifluoromethyl, sulfonyl radical precursors | Metallaphotoredox catalysis | Diverse functionalized BCPs | nih.gov |
Anionic ring-opening of [1.1.1]propellane provides another effective route to BCPs. nih.govacs.org This method typically involves the addition of a strong nucleophile, such as an organometallic reagent, to the central bond of propellane. The resulting BCP-organometallic reagent can be subsequently quenched or used in further reactions. nih.gov
For example, "turbo" Grignard and "turbo" amide reagents have been successfully employed to open the internal propellane bond. nih.gov The Baran group demonstrated that the use of "turbo" amides allows for the functionalization of [1.1.1]propellane to form N-substituted terminal BCPs. nih.gov Similarly, the Walsh group reported the addition of 2-azaallyl anions to [1.1.1]propellane at room temperature to form terminal benzylamine-substituted BCPs. nih.govacs.org This methodology was further expanded by trapping the intermediate BCP carbanion with i-PrOBpin to afford versatile BCP boronic esters. nih.govrsc.orgresearchgate.net
A summary of representative anionic addition reactions is presented in the table below.
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| "Turbo" amides | Heating | N-substituted terminal BCPs | nih.gov |
| 2-Azaallyl anions | Room temperature | Terminal benzylamine-substituted BCPs | nih.govacs.org |
| 2-Azaallyl anions / i-PrOBpin | Room temperature | BCP boronic esters | nih.govrsc.orgresearchgate.net |
Photochemical and photoredox catalysis have emerged as powerful tools for the synthesis of BCPs from [1.1.1]propellane, often proceeding under mild reaction conditions. nih.govacs.org These methods allow for the generation of radicals from a wide range of precursors that can then add to propellane.
For instance, the MacMillan group has shown that photoredox-derived alkyl radicals can be intercepted by [1.1.1]propellane. nih.gov Subsequent copper-BCP radical trapping and reductive elimination enables a three-component coupling to yield complex BCPs. nih.gov Dual iridium/copper catalysis has also been employed for the C,N-difunctionalization of [1.1.1]propellane. nih.gov
A visible light-triggered cascade atom transfer radical addition (CATRA) has been developed for the synthesis of complex BCP scaffolds. chinesechemsoc.org This one-step, three-component radical process is operationally simple and utilizes simple alkenes, readily available alkyl iodides, and [1.1.1]propellane. chinesechemsoc.org Furthermore, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction has been reported for the synthesis of 1,3-disubstituted BCP ketones. rsc.org
The following table highlights key examples of photochemical and photoredox-catalyzed BCP syntheses.
| Catalytic System | Reaction Type | Product Type | Reference |
| Metallaphotoredox catalysis | Three-component radical coupling | Diverse functionalized BCPs | nih.gov |
| Dual Ir/Cu-catalysis | C,N-difunctionalization | C,N-functionalized BCPs | nih.gov |
| Visible light-triggered | Cascade Atom Transfer Radical Addition (CATRA) | Complex BCP scaffolds | chinesechemsoc.org |
| Cooperative NHC and Iridium dual-catalysis | Three-component reaction | 1,3-Disubstituted-BCP ketones | rsc.org |
Ring Expansion and Carbene Insertion from Bicyclo[1.1.0]butane Intermediates
An alternative to the use of [1.1.1]propellane involves the construction of the BCP core from bicyclo[1.1.0]butane (BCB) intermediates. These methods often involve either ring expansion or carbene insertion into the central C-C bond of the BCB.
The addition of dihalocarbenes to bicyclo[1.1.0]butanes can be followed by radical-based dehalogenation to afford a methylene bridge, thus forming the BCP framework. nih.gov More recently, the insertion of diazo-free donor-acceptor carbenes into the C-C bond of BCBs has been reported, enabling the rapid and modular synthesis of 1,2,2,3-tetrasubstituted BCPs. researchgate.net This transformation is metal-free, one-pot, and operationally simple. researchgate.net
A photosensitized carbene addition into a bicyclo[1.1.0]butane has also been disclosed for the synthesis of 2-substituted BCPs. nih.govacs.org This methodology involves the photoinduced formation of a triplet carbene, which undergoes a diradical addition into the strained C-C bond of the BCB. nih.govacs.org Furthermore, catalytic metal carbene insertion into BCBs using triftosylhydrazones as carbene precursors has been developed for the synthesis of 1,2,3-trisubstituted BCPs. chemrxiv.org
Selected examples of BCP synthesis from BCB intermediates are provided in the table below.
| Reagent | Method | Product Type | Reference |
| Dihalocarbenes | Addition and dehalogenation | Methylene-bridged BCPs | nih.gov |
| Diazo-free donor-acceptor carbenes | Metal-free insertion | 1,2,2,3-Tetrasubstituted BCPs | researchgate.net |
| Diazo carbene precursors | Photosensitized carbene addition | 2-Substituted BCPs | nih.govacs.org |
| Triftosylhydrazones | Catalytic metal carbene insertion | 1,2,3-Trisubstituted BCPs | chemrxiv.org |
Skeletal Editing and Rearrangement Strategies for BCP Frameworks
Skeletal editing has emerged as a novel strategy for the synthesis of functionalized BCPs. This approach involves the direct conversion of one molecular scaffold into another through single-atom skeletal modifications.
A notable example is the "scaffold hop" from azabicyclo[2.1.1]hexanes (aza-BCHs) to BCPs through a nitrogen-deleting skeletal edit. nih.govnih.govvapourtec.comchemrxiv.org This strategy couples photochemical [2+2] cycloadditions to prepare multifunctionalized aza-BCH frameworks with a subsequent deamination step to afford bridge-functionalized BCPs. nih.govnih.govvapourtec.comchemrxiv.org This modular sequence provides access to various privileged bridged bicycles that are of pharmaceutical relevance. nih.govvapourtec.comchemrxiv.org
Methods for Stereoselective and Regioselective Trifluoromethyl Group Installation
The introduction of a trifluoromethyl (CF3) group can significantly alter the electronic and metabolic properties of a molecule. Several methods have been developed for the trifluoromethylation of the BCP skeleton.
Nucleophilic Trifluoromethylation Reactions
While direct nucleophilic trifluoromethylation on the BCP core itself is not extensively documented, the principle can be applied to precursors. For instance, hypervalent iodine reagents serve as a versatile platform for trifluoromethylation. researchgate.net In these methods, a BCP-substituted precursor can be functionalized with a hypervalent iodine group, which then facilitates the introduction of the CF3 group via a copper-catalyzed reaction. This approach provides a modular synthesis for various functionalized BCPs. researchgate.net
Deoxytrifluoromethylation Protocols from Alcohol Substrates
A powerful strategy for introducing a trifluoromethyl group is the replacement of a hydroxyl group, a transformation known as deoxytrifluoromethylation. nih.gov This method is particularly valuable as it allows for the late-stage introduction of the CF3 moiety into molecules where the alcohol precursor is readily available. Recent advancements have described a copper metallaphotoredox-mediated direct deoxytrifluoromethylation of alcohols. nih.gov In this process, the alcohol is activated in situ by a benzoxazolium salt, facilitating the formation of the C(sp³)–CF3 bond. This protocol is applicable to a wide range of substrates, including primary, secondary, and tertiary alcohols. nih.gov
Table 1: Examples of Deoxytrifluoromethylation of Alcohols
| Substrate Type | Product Yield | Reference |
|---|---|---|
| Primary Alcohol | High | nih.gov |
| Secondary Alcohol | 54-74% | nih.gov |
| Tertiary Alcohol | High | nih.gov |
| Bicyclic Ring System | 56-72% | nih.gov |
Radical Trifluoromethylation Techniques
Radical-based methods offer a robust avenue for the trifluoromethylation of BCPs. These reactions often proceed via the addition of a trifluoromethyl radical to [1.1.1]propellane, the strained precursor to the BCP core. princeton.edusci-hub.box Metallaphotoredox catalysis has been effectively employed to generate trifluoromethyl radicals from suitable precursors. princeton.edusci-hub.box These radicals then readily add to [1.1.1]propellane to form a bridgehead BCP radical, which can be further functionalized. nih.gov A copper-mediated three-component coupling reaction allows for the simultaneous introduction of a trifluoromethyl group and another nucleophile onto the BCP scaffold in a single step. princeton.edu This method is rapid and accommodates a diverse array of radical precursors and nucleophile classes. princeton.edusci-hub.box
Introduction and Functionalization of the Bridgehead Hydroxyl Group
The installation of a hydroxyl group at the bridgehead position of a BCP is a key step in the synthesis of the target compound.
Direct Hydroxylation Strategies
Direct hydroxylation of a C-H bond at the bridgehead of a BCP is challenging due to the high bond dissociation energy of this position. nih.govacs.org However, enzymatic approaches have shown promise. Engineered P450BM3 enzymes have been used for the selective C-H hydroxylation of BCP derivatives. nih.gov While this method has been demonstrated for the functionalization of the bridging methylenes, direct hydroxylation of the bridgehead remains a significant hurdle. nih.govacs.org
Oxidative Transformations to Alcohol Functionality
A more common and versatile approach to introduce a bridgehead hydroxyl group involves the oxidation of a pre-installed functional group. A widely used method starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov One of the carboxylic acid groups can be converted into a boronic ester or a trifluoroborate salt. nih.gov Subsequent oxidation of this boron species, typically with an oxidizing agent like hydrogen peroxide, yields the desired bridgehead alcohol. nih.govacs.org
For example, a synthetic route starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can be envisioned. nih.gov One of the acid groups is selectively converted to an organoboron derivative. nih.gov The key oxidation step with hydrogen peroxide then forms the alcohol. nih.govacs.org This multi-step sequence provides a reliable method for accessing bridgehead BCP alcohols. nih.govacs.org
Table 2: Key Intermediates in Oxidative Transformation to BCP Alcohols
| Intermediate | Subsequent Transformation | Product | Reference |
|---|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Conversion to organoboron derivative | BCP-trifluoroborate | nih.gov |
| BCP-trifluoroborate | Oxidation with H₂O₂ | Bridgehead BCP alcohol | nih.govacs.org |
Conversion from Carboxylic Acid or Ester Precursors
The synthesis of this compound and structurally related bicyclo[1.1.1]pentane (BCP) alcohols can be effectively achieved through the chemical modification of carboxylic acid or ester functional groups located at the bridgehead positions of the BCP core. These precursors are often more accessible, with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid serving as a common starting material for a variety of BCP derivatives. nih.govacs.org Methodologies for this conversion primarily involve reduction of the ester moiety or multi-step sequences commencing from the carboxylic acid.
A prevalent strategy involves the reduction of a BCP ester to the corresponding alcohol. For instance, the ester group in fluoro-substituted BCPs has been successfully reduced to an alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at room temperature, affording the product in high yield without affecting other functional groups like the C-F bond. d-nb.info This approach is a fundamental transformation in organic synthesis and is broadly applicable to BCP systems.
Alternatively, more elaborate synthetic routes are employed, particularly when starting from diacids. One such pathway to a hydroxy acid derivative of BCP begins with the protection of the diacid as a diester, for example, a dibenzyl ester. nih.govacs.org This is followed by selective monohydrolysis to yield a monoacid-monoester intermediate. Subsequent steps can involve a light-mediated decarboxylative borylation, followed by oxidation to introduce the hydroxyl group. nih.govacs.org The final step is the deprotection of the remaining ester to furnish the desired hydroxy acid. nih.govacs.org
It is important to note that direct conversion of BCP carboxylic acids to alcohols can present challenges. For example, attempts at electrochemical synthesis of hindered alcohols from a BCP carboxylic acid have been reported as unsuccessful. nih.govacs.org
The following table summarizes a representative multi-step synthesis of a BCP hydroxy acid from a dicarboxylic acid precursor, illustrating a common synthetic strategy. nih.govacs.org
| Step | Reactants | Reagents and Conditions | Product | Yield |
| 1 | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Benzyl bromide | Dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | Not specified |
| 2 | Dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | Alkali monohydrolysis | 3-(Benzyloxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Not specified |
| 3 | 3-(Benzyloxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | 1. N-hydroxyphthalimide acylation2. Light-mediated decarboxylative borylation with B₂Cat₂3. Pinacol addition | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate | Not specified |
| 4 | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate | Hydrogen peroxide | Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate | 35% |
| 5 | Benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate | Hydrogenation on Pd/C in methanol | 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid | Not specified |
Transformations of the Hydroxyl Group
The hydroxyl group at the bridgehead position of this compound is a key site for chemical modification, allowing for the introduction of a variety of functional groups.
Esterification and Etherification Reactions
The formation of esters and ethers from this compound provides a direct route to modulate the lipophilicity and other physicochemical properties of the molecule.
Esterification of BCP alcohols can generally be achieved using standard acylation conditions. For instance, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or a tertiary amine can yield the corresponding ester. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of bridgehead alcohols suggests that such transformations are feasible.
Etherification of BCP alcohols, however, presents a significant challenge. Traditional Williamson ether synthesis conditions, which involve the use of a strong base to deprotonate the alcohol followed by reaction with an alkyl halide, are often unsuccessful for BCP systems. This is due to the inherent instability of BCP alkoxides, which can lead to decomposition pathways. chemrxiv.org
A recently developed approach that overcomes this limitation involves the use of trichloroacetimidate (B1259523) reactivity under acidic conditions. This method avoids the base-mediated decomposition that has previously hindered the synthesis of BCP ethers. chemrxiv.org This strategy represents the first general synthesis of BCP ethers through the direct alkylation of BCP alcohols. chemrxiv.org
Table 1: Representative Etherification of BCP Alcohols This table presents a general method applicable to BCP alcohols, as specific data for this compound is not widely available.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| BCP-OH | Trichloroacetonitrile | Catalytic base (e.g., DBU) | BCP-O-C(=NH)CCl3 | chemrxiv.org |
| BCP-O-C(=NH)CCl3 | Alkyl alcohol | Acid catalyst (e.g., TMSOTf) | BCP-O-Alkyl | chemrxiv.org |
Oxidation to Carbonyl Species
The oxidation of the tertiary alcohol at the bridgehead of this compound would lead to the corresponding ketone, 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-one. The synthesis of bicyclo[1.1.1]pentan-2-one derivatives has been reported, for example, through the ozonolysis of a precursor. nih.gov However, specific methods for the direct oxidation of bridgehead BCP alcohols, particularly with a trifluoromethyl substituent, are not well-documented. The high strain of the BCP core could present challenges for the stability of the resulting ketone.
Reactions Involving Activation for Nucleophilic Substitution
Activating the bridgehead hydroxyl group for nucleophilic substitution, for instance by converting it to a sulfonate ester (e.g., tosylate or mesylate), is a common strategy in organic synthesis. However, the bridgehead position of the BCP scaffold is sterically hindered, and the rigid framework makes it unlikely to undergo classical SN1 or SN2 reactions. Nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane has been shown to proceed, suggesting that with appropriate activation, some substitution reactions at the bridgehead might be possible. acs.org
Reactivity at the Bicyclo[1.1.1]pentane Scaffold
The BCP scaffold itself, despite its high strain energy, is remarkably stable. However, its C-H bonds can be functionalized under specific conditions.
Functionalization of Bridgehead Positions
Functionalization of the tertiary bridgehead positions of BCP derivatives is a well-documented area. evitachem.comnsf.gov In the case of this compound, one bridgehead is already substituted with the hydroxyl and the other with the trifluoromethyl group. Further functionalization would likely involve replacement of the hydroxyl group as discussed in the previous section or, if the hydroxyl group is first removed or modified, direct C-H functionalization of an unsubstituted bridgehead.
Modifications and Derivatization of Bridge Methylene Units
The three concyclic secondary bridge positions of the BCP core present novel vectors for drug discovery. nih.govevitachem.com However, functionalization of these positions is an emerging and challenging field due to the unique properties of the BCP core. nih.govevitachem.com Direct C-H functionalization of the strong bridge C-H bonds would offer a streamlined pathway to diverse 2-substituted BCPs. nih.gov Strategies involving radical C-H abstraction have been developed to create synthetic linchpins for further derivatization. nih.gov While direct C-H oxidation attempts on some BCP systems have been unsuccessful, radical-based approaches hold promise. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl group in this compound could potentially influence the regioselectivity of such C-H functionalization reactions.
Table 2: General Approaches to Bridge Methylene Functionalization of BCPs
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| BCP derivative | Radical initiator, Halogen source | 2-Halo-BCP | nih.gov |
| 2-Halo-BCP | Coupling partners (e.g., aryl boronic acids, amines) under photoredox conditions | 2-Aryl-BCP, 2-Amino-BCP | nih.gov |
Stability and Transformations of the Trifluoromethyl Moiety
The trifluoromethyl group is widely recognized in medicinal and materials chemistry for its general stability, a characteristic that largely holds true when incorporated into the rigid BCP framework. acs.org This robustness allows for a variety of chemical modifications to be performed on other parts of the molecule without affecting the CF3 group.
Chemical Stability in Diverse Reaction Environments
The trifluoromethyl group on the bicyclo[1.1.1]pentane core exhibits remarkable stability across a range of chemical conditions, a critical attribute for its use as a building block in complex molecule synthesis. This stability is largely attributed to the high strength of the carbon-fluorine bond.
The synthesis of various 1,3-disubstituted BCPs, including those bearing a trifluoromethyl group, often involves multi-step sequences where the CF3 group remains intact. For instance, the preparation of trifluoromethyl-containing BCPs can proceed through radical addition reactions to [1.1.1]propellane, followed by further functionalization, demonstrating the resilience of the CF3 moiety to these reaction conditions. nih.gov
Safety data for this compound indicates that the compound is stable under recommended storage conditions, further attesting to the general inertness of the trifluoromethyl group in this molecular context. combi-blocks.com While comprehensive studies detailing its stability under harsh acidic, basic, oxidative, and reductive environments are not extensively documented in publicly available literature, the existing synthetic precedents suggest a high degree of tolerance.
Table 1: General Stability of the Trifluoromethyl Group in BCP Derivatives
| Condition | Observation | Citation |
| Synthetic Transformations | The CF3 group is retained during various synthetic modifications on other parts of the BCP core. | nih.gov |
| Storage | The parent alcohol is stable under standard storage conditions. | combi-blocks.com |
Reactions Involving the Trifluoromethyl Group (e.g., reductive defluorination)
Despite its general stability, the trifluoromethyl group can undergo specific transformations under certain conditions. One of the most notable reactions is reductive defluorination, which converts a trifluoromethyl group into a difluoromethyl (CF2H) group.
While direct reductive defluorination of this compound has not been explicitly detailed, related transformations on trifluoromethylarenes provide insight into the potential reactivity. Methodologies utilizing organophotoredox catalysis have been developed for the reductive defluorination of trifluoromethylarenes. nih.gov These reactions often proceed via the formation of a radical anion, followed by the cleavage of a C-F bond.
A particularly relevant study by Zhang and co-workers demonstrated a light-driven C-F bond activation strategy where trifluoromethylarenes react with [1.1.1]propellane in the presence of a hydrogen atom donor to yield aryl difluoromethyl bicyclo[1.1.1]pentanes. nih.govresearchgate.net This reaction highlights the possibility of activating a C-F bond in a trifluoromethyl group to form new carbon-carbon bonds with the BCP core, albeit starting from an aromatic system.
The application of similar reductive defluorination conditions to this compound could potentially lead to the corresponding 3-(difluoromethyl)bicyclo[1.1.1]pentan-1-ol. Such a transformation would be valuable for fine-tuning the electronic and steric properties of the molecule for applications in drug discovery and materials science.
Table 2: Potential Transformations of the Trifluoromethyl Group
| Reaction | Reagents/Conditions | Potential Product | Citation (Analogous Reactions) |
| Reductive Defluorination | Photoredox catalysis, H-atom donor | 3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-ol | nih.gov |
| Defluorinative Coupling | Light-driven C-F activation, [1.1.1]propellane | Aryl difluoromethyl bicyclo[1.1.1]pentanes | nih.govresearchgate.net |
It is important to note that the reactivity of the trifluoromethyl group can be influenced by the presence of the hydroxyl group at the other bridgehead position of the BCP core. Further experimental studies are required to fully elucidate the specific reaction pathways and stability limits of the trifluoromethyl moiety in this compound.
Mechanistic Investigations and Advanced Computational Studies
Elucidation of Reaction Mechanisms in Synthetic Pathways
Understanding the precise mechanisms of BCP formation is fundamental to optimizing synthetic protocols and expanding the diversity of accessible derivatives. Both radical and ionic pathways have been thoroughly investigated, with transition states for key steps being analyzed through computational methods.
Radical-mediated reactions are the most prevalent methods for the functionalization of [1.1.1]propellane to form the BCP skeleton. rhhz.netresearchgate.net The process is characterized by the formation of a key bicyclo[1.1.1]pentyl radical intermediate.
The general mechanism initiates with the generation of a radical species from a suitable precursor, often facilitated by photoredox catalysis or chemical initiators like triethylborane. rhhz.netacs.org This initial radical (R•) then adds to the central, highly strained C1–C3 bond of [1.1.1]propellane. This addition is a strain-release process that cleaves the bond and forms a more stable, bridgehead bicyclo[1.1.1]pentyl radical. rhhz.netnih.gov This intermediate is kinetically stable and serves as a platform for subsequent functionalization. rhhz.net The propagation pathway concludes when this BCP radical is trapped by another reagent to yield the 1,3-disubstituted product. nih.gov
Computational studies have been employed to quantify the energetics of these radical pathways. Density Functional Theory (DFT) calculations show that the kinetic barrier for the addition of an alkyl radical to [1.1.1]propellane is relatively low, estimated to be between 11-13 kcal/mol, underscoring the high reactivity of the propellane core. nih.govhznu.edu.cn
| Step | Description | Energy Barrier (kcal/mol) |
| Radical Addition | An alkyl radical adds to the central C1-C3 bond of [1.1.1]propellane, forming a BCP-radical intermediate. | 11.8 hznu.edu.cn |
| Intermediate Attack | The BCP-radical intermediate attacks an azauracil cation radical. | 21.7 hznu.edu.cn |
This table presents calculated energy barriers for key steps in a radical-mediated synthesis of BCP derivatives, based on DFT calculations. hznu.edu.cn
The versatility of this radical pathway allows for the incorporation of a wide array of functional groups at the bridgehead positions, including alkyl, trifluoromethyl, and sulfonyl groups. nih.govresearchgate.net For instance, the synthesis of trifluoromethyl-containing BCPs can be achieved using reagents that generate trifluoromethyl radicals. nih.gov
While less common than radical pathways, ionic mechanisms also provide access to the BCP core through the ring-opening of [1.1.1]propellane. These reactions typically involve nucleophilic addition by organometallic reagents, such as organolithiums or Grignard reagents. acs.orgthieme-connect.com The nucleophile attacks the central C1–C3 bond, leading to a bicyclo[1.1.1]pentyl anion intermediate, which can then be trapped by an electrophile. thieme-connect.com
Cationic intermediates are generally unstable and prone to skeletal rearrangements. thieme-connect.com However, strategic placement of stabilizing groups, such as a halogen at the opposing bridgehead position, can enable the formation of a BCP cation that can be intercepted by nucleophiles. thieme-connect.com These two-electron transfer pathways are crucial for installing functionalities that are not readily accessible through radical means. researchgate.net
Computational chemistry provides deep insights into the reactivity and selectivity of BCP synthetic reactions through the analysis of transition states. For instance, in the dirhodium-catalyzed C-H functionalization of BCPs, a concerted asynchronous transition state is proposed where a developing positive charge at the tertiary carbon is stabilized across the entire BCP framework. springernature.com
DFT calculations have been used to model the transition states in various synthetic steps. In a photocatalytic Minisci-type reaction, the calculated energy barrier for the BCP-radical intermediate to attack an azauracil cation radical was 21.7 kcal/mol. hznu.edu.cn Furthermore, energy decomposition analysis of transition states in other functionalization reactions has revealed that steric interactions can be a major factor in determining selectivity. nih.gov This level of analysis is critical for rationally designing catalysts and reaction conditions to achieve desired outcomes in the synthesis of complex BCP derivatives like 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol.
Theoretical Chemistry and Molecular Modeling
Advanced computational studies have been indispensable in characterizing the fundamental properties of the BCP scaffold, including its electronic structure, geometry, and strain energy.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate BCP derivatives. nih.gov These calculations are employed to optimize molecular geometries, compute molecular electrostatic potentials, and analyze reaction energy profiles. nih.govacs.org For example, computational analysis of a photosensitized carbene addition to a bicyclo[1.1.0]butane to form a BCP derivative utilized the (U)ωB97X-D functional to calculate the energy profile, supporting a triplet carbene intermediate mechanism. acs.org Similarly, calculations at the M06-2X/def2-TZVP level of theory have been used to elucidate radical relay mechanisms in multicomponent reactions that form BCPs. hznu.edu.cn These theoretical studies provide a framework for understanding reaction mechanisms and predicting the feasibility of new synthetic routes. hznu.edu.cnacs.org
The BCP framework is notable for its rigid structure and substantial strain energy, which is estimated to be approximately 66.6 kcal/mol relative to the acyclic pentane. nih.gov This high degree of strain is a key driver of the ring-opening reactions of its precursor, [1.1.1]propellane. researchgate.net
| Bicyclic System | Strain Energy (kcal/mol) |
| Bicyclo[1.1.1]pentane | 66.6 nih.gov |
| [1.1.1]Propellane | ~104 (Total) |
This table compares the strain energy of the parent bicyclo[1.1.1]pentane with its highly strained precursor.
Due to its rigidity, the BCP core has a very simple conformational landscape, making it an attractive scaffold in medicinal chemistry for positioning functional groups in a well-defined three-dimensional arrangement. nih.gov This rigidity is a defining characteristic of molecules like this compound.
Electronic Structure and Frontier Molecular Orbital Theory for Reactivity Prediction
The unique, highly strained cage structure of the bicyclo[1.1.1]pentane (BCP) framework in this compound dictates its distinctive electronic properties. Advanced computational studies, primarily using Density Functional Theory (DFT), are essential to understand the intricate details of its electronic structure and to predict its reactivity through the lens of Frontier Molecular Orbital (FMO) theory.
While direct computational studies specifically for this compound are not extensively available in the public domain, analysis can be extrapolated from studies on analogous BCP derivatives, such as bicyclo[1.1.1]pentan-1-amine. nih.govresearchgate.net These studies reveal key insights into how the BCP cage and its substituents influence the molecule's electronic landscape.
FMO theory is a powerful tool for predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy and spatial distribution of these frontier orbitals are critical in determining how a molecule will interact with electrophiles and nucleophiles.
For the BCP core, the HOMO and LUMO are generally associated with the cage's σ-framework. However, the introduction of substituents at the bridgehead positions—in this case, a hydroxyl (-OH) group and a trifluoromethyl (-CF3) group—significantly modulates the energy and localization of these orbitals.
Hydroxyl (-OH) Group: The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can participate in orbital interactions. It acts as a σ-acceptor due to its electronegativity, which can lower the energy of nearby orbitals.
Trifluoromethyl (-CF3) Group: This group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its effect is primarily inductive, significantly lowering the energy of both the HOMO and LUMO. This generally leads to reduced reactivity towards electrophiles (due to a lower HOMO) and potentially increased reactivity towards nucleophiles at the carbon atom of the CF3 group or the adjacent bridgehead carbon.
Computational analyses on bicyclo[1.1.1]pentan-1-amine have shown that the HOMO is localized on the amine, making it the primary site for electrophilic attack. nih.gov By analogy, in this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the oxygen atom, making the hydroxyl group a likely site of interaction with electrophiles. The LUMO is anticipated to be distributed across the σ*-antibonding orbitals of the BCP cage, particularly influenced by the electron-withdrawing CF3 group.
Detailed Research Findings
Based on computational studies of related BCP amines, the following characteristics can be inferred for this compound: nih.gov
HOMO: The HOMO is predicted to be primarily localized on the oxygen atom of the bridgehead alcohol. This suggests that the molecule's nucleophilic character is centered at this position. Reactions with electrophiles, such as protonation or Lewis acid coordination, would likely occur here.
LUMO: The LUMO is expected to be a σ*-type orbital distributed over the BCP framework, with significant contributions at the bridgehead carbons, particularly the one bearing the trifluoromethyl group. This distribution indicates that nucleophilic attack would likely target one of the bridgehead positions, leading to the cleavage of the strained C-C bonds of the cage.
Reactivity Prediction: The low-lying HOMO, influenced by the -CF3 group, would suggest that the molecule is a relatively weak nucleophile. The corresponding low-lying LUMO could make it susceptible to attack by strong nucleophiles. FMO analysis of BCP-amine showed that its high intrinsic nucleophilicity and low steric hindrance contribute to exceptional reactivity. nih.govresearchgate.net While the -OH group is less basic than an -NH2 group, and the -CF3 group reduces electron density, the inherent strain and orbital characteristics of the BCP cage remain dominant factors in its reaction pathways.
The following interactive table summarizes the predicted electronic properties based on these analyses.
Interactive Data Table: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively low (due to electron-withdrawing -OH and -CF3 groups) | Reduced nucleophilicity compared to unsubstituted BCP-ol; less reactive towards weak electrophiles. |
| LUMO Energy | Relatively low (significantly lowered by the -CF3 group) | Increased electrophilicity; potentially susceptible to attack by strong nucleophiles at the bridgehead positions. |
| HOMO-LUMO Gap | Moderate to large | Indicates good kinetic stability. The precise gap would depend on the relative lowering of the HOMO and LUMO. |
| HOMO Distribution | Primarily localized on the lone pairs of the oxygen atom of the hydroxyl group. | Directs electrophilic attack to the oxygen atom. |
| LUMO Distribution | Distributed across the σ*-antibonding network of the BCP cage, with significant density at the bridgehead carbons, especially C3 (attached to CF3). | Nucleophilic attack is likely directed at the bridgehead carbons, potentially leading to ring-opening reactions. |
| Molecular Electrostatic Potential (MEP) | A region of negative potential (red/yellow) is expected around the oxygen atom, while regions of positive potential (blue) would be associated with the hydrogen of the -OH group and the area around the -CF3 group. | The negative potential on oxygen confirms it as the site for electrophilic interaction. The positive potential near the -OH hydrogen indicates its potential as a hydrogen bond donor. |
Applications in Advanced Organic Synthesis and Chemical Research
Utilization as a Core Scaffold for the Construction of Complex Molecular Architectures
The bicyclo[1.1.1]pentane (BCP) framework, of which 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-ol is a prime example, serves as a rigid and linear scaffold. acs.orgnih.gov This structural characteristic is highly sought after for constructing complex molecular architectures where precise spatial arrangement of functional groups is critical. diva-portal.org The BCP cage acts as a non-conjugated linker, enabling the modification of traditional materials in a defined manner. diva-portal.org By using this scaffold, chemists can build molecules with a high degree of three-dimensionality, moving away from the flat structures that have historically dominated synthetic chemistry. nih.gov The presence of the hydroxyl and trifluoromethyl groups at the bridgehead positions of this compound provides two orthogonal points for further chemical elaboration, making it a versatile starting point for synthesizing more intricate molecules.
Contributions to the Expansion of sp3-Rich Chemical Space
In medicinal chemistry, there is a significant trend known as "escape from flatland," which involves moving from planar, aromatic, sp2-hybridized molecules to more three-dimensional, sp3-rich structures. nih.govescholarship.orgacs.org Molecules with a higher fraction of sp3-hybridized atoms often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are desirable for drug candidates. escholarship.org
The BCP motif is a key player in this effort, acting as a saturated bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and internal alkynes. acs.orgnih.govacs.orgresearchgate.net Replacing an aromatic ring with a BCP core can lead to significant improvements in a drug candidate's pharmacokinetic profile. acs.orgchemrxiv.org The compound this compound is a direct contributor to this expansion of chemical space, providing a readily available, three-dimensional building block that can be incorporated into potential therapeutic agents to enhance their drug-like properties. escholarship.orgchemrxiv.org
Role as a Precursor for Diverse Synthetic Intermediates and Building Blocks
The functional groups on this compound allow it to serve as a versatile precursor for a wide range of other important building blocks. The hydroxyl group can be transformed into various other functionalities, significantly broadening its synthetic utility.
Key derivatives synthesized from this precursor include:
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine: This amine derivative is a valuable building block for introducing the trifluoromethyl-BCP motif into pharmaceutical compounds. synquestlabs.comnih.govsigmaaldrich.com
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This carboxylic acid is another crucial intermediate, enabling amide bond formation and other transformations common in medicinal chemistry. chemicalbook.comsigmaaldrich.combldpharm.com
1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane: Halogenated BCPs are important intermediates for cross-coupling reactions, allowing for the introduction of various aryl and alkyl groups. acs.org
The ability to convert the parent alcohol into these and other intermediates makes it a foundational compound for creating libraries of novel BCP-containing molecules for screening in drug discovery and materials science. nih.gov
| Derivative Compound | Molecular Formula | Key Synthetic Application |
|---|---|---|
| 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine | C6H8F3N | Amine building block for pharmaceutical synthesis. synquestlabs.com |
| 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | C7H7F3O2 | Intermediate for amide coupling and further functionalization. chemicalbook.comsigmaaldrich.com |
| 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane | C6H6F3I | Precursor for cross-coupling reactions. acs.org |
Strategic Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for building molecular complexity. The synthesis of functionalized BCPs often relies on MCRs starting from [1.1.1]propellane. chemrxiv.orgchemistryviews.orgrsc.org These reactions typically involve the radical addition of two different components across the central bond of propellane to create 1,3-disubstituted BCPs.
Recent advances have demonstrated visible-light-triggered, three-component radical processes that utilize simple alkenes, alkyl iodides, and [1.1.1]propellane. chemrxiv.org Similarly, synergistic photoredox and copper catalysis has been used for the three-component alkyl-alkynylation of propellane. chemistryviews.org While these methods build the BCP core and add substituents simultaneously, the principles can be extended to strategies involving pre-functionalized building blocks like this compound. Its derivatives can be strategically integrated into complex synthetic sequences that may include multi-component steps, allowing for the rapid assembly of highly functionalized, drug-like molecules. chemrxiv.org For instance, an amino-trifluoromethylation of [1.1.1]propellane has been achieved using a two-component system, showcasing the ability to install the trifluoromethyl group alongside another functional handle in a direct manner. princeton.edu
| Reaction Type | Components | Catalysis | Reference |
|---|---|---|---|
| Cascade Atom Transfer Radical Addition (CATRA) | Alkenes, Alkyl Iodides, [1.1.1]Propellane | Visible Light Photoredox | chemrxiv.org |
| Alkyl Alkynylation | Carboxylic Acids, Alkynes, [1.1.1]Propellane | Synergistic Photoredox and Copper | chemistryviews.org |
| Minisci-type Reaction | Alkyl Halides, Heteroarenes, [1.1.1]Propellane | Photocatalytic | hznu.edu.cn |
| Asymmetric Allylic Alkylation | Grignard Reagent, Allylic Phosphate, [1.1.1]Propellane | N-Heterocyclic Carbene (NHC) | nih.gov |
Applications in Materials Chemistry Research (e.g., Covalent Organic Frameworks)
The application of BCP derivatives extends into materials chemistry, particularly in the design of porous crystalline materials like Covalent Organic Frameworks (COFs). nih.govacs.org COFs are constructed from organic building blocks linked by strong covalent bonds, forming ordered, porous structures. The geometry and rigidity of the linkers are crucial in determining the final properties of the material.
BCP-dicarboxylic acid has been successfully used as a rigid, three-dimensional linker to replace traditional flat aromatic linkers like terephthalate (B1205515) in COF design. nih.govchemrxiv.org This substitution can alter the pore size and environment, leading to enhanced selectivity in gas separation applications. nih.gov Furthermore, the incorporation of trifluoromethyl groups into COF structures is a known strategy to create fluorine-rich frameworks. rsc.orgnih.govresearchgate.netresearchgate.net These fluorinated COFs can exhibit unique properties, such as specific interactions with fluorinated guest molecules, making them useful for selective adsorption. rsc.orgresearchgate.net Given these precedents, derivatives of this compound, such as the corresponding dicarboxylic acid, represent promising candidates for novel 3D linkers in advanced COFs, combining the structural benefits of the BCP core with the functional advantages of trifluoromethyl groups.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
A primary focus of future research is the development of more efficient and environmentally benign methods for synthesizing 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-ol and its derivatives. Traditional syntheses of BCPs often rely on the use of the highly reactive and unstable [1.1.1]propellane, which can present challenges for scalability and safety. researchgate.net Emerging research is geared towards overcoming these limitations.
Continuous flow synthesis represents a significant step forward, enabling the on-demand generation and derivatization of [1.1.1]propellane, which provides a safer and more scalable route to BCP building blocks. vapourtec.com This methodology has been successfully used to produce gram quantities of BCPs and could be adapted for the large-scale production of trifluoromethylated BCP alcohols. researchgate.netvapourtec.com Furthermore, the development of sustainable, metal- and additive-free multicomponent reactions is gaining traction. rsc.org One such strategy involves visible-light-driven electron donor-acceptor (EDA) complex activation to construct Csp³-C and Csp³–S bonds on the BCP core in a single step. rsc.org Future work will likely focus on expanding these photoredox methods, which show broad substrate scope and functional group tolerance, to directly install hydroxyl and trifluoromethyl groups onto the BCP skeleton under mild conditions. acs.org
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The inherent strain energy of the BCP core (66.6 kcal mol⁻¹) makes it a unique platform for discovering novel chemical reactions. acs.org Future research will delve deeper into harnessing this strain for unprecedented transformations. The generation of bridgehead BCP radicals via photoredox catalysis has proven to be a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgrwth-aachen.de For this compound, this could enable novel coupling reactions at the hydroxyl-bearing bridgehead position.
Another promising area is the functionalization of the BCP's C–H bonds. While challenging, rhodium-catalyzed enantioselective bridgehead C–H functionalization has been demonstrated, opening the door to installing new substituents without pre-functionalized starting materials. acs.org Future efforts will aim to develop methods for selectively functionalizing the bridge C-H bonds of substituted BCPs, providing access to "ortho" and "meta" substituted analogs that are currently difficult to synthesize. acs.orgnih.gov The development of photosensitized carbene insertion reactions into bicyclo[1.1.0]butanes is another novel route to access 2-substituted BCPs, expanding the diversity of available scaffolds. acs.org
Advanced Derivatization for Tailored Chemical Applications
The ability to precisely modify the structure of this compound is critical for its application in drug discovery and materials science. Late-stage functionalization, where complex modifications are introduced at the end of a synthetic sequence, is particularly valuable. acs.org A key emerging strategy involves the use of BCP bis-boronates, which allows for programmable and sequential derivatization of different positions on the BCP core. nih.gov This approach capitalizes on the different reactivity of boronic esters at the bridgehead (C3) and bridge (C2) positions, enabling the synthesis of previously inaccessible C1, C2, C3-trisubstituted BCPs. nih.gov
Future work will focus on expanding the toolkit of reactions for derivatizing the hydroxyl and trifluoromethyl groups of the target molecule, as well as the BCP core itself. This will allow for the creation of extensive libraries of analogs where properties such as solubility, metabolic stability, and binding affinity can be systematically tuned. For instance, the BCP-iodide products from photoredox reactions are versatile precursors for further transformations, including reductions and cross-coupling reactions, to generate highly functionalized molecules. acs.org
Integration into Automated and High-Throughput Synthesis Platforms
To accelerate the discovery of new drug candidates and materials, the integration of BCP synthesis into automated and high-throughput platforms is essential. Automated systems can rapidly screen various reaction conditions to find optimal protocols, significantly reducing development time. acs.orgacs.org High-throughput experimentation has already been leveraged to develop library-amenable, copper-mediated C-N coupling reactions to produce bicyclo[1.1.1]pentylamines (BCPAs). acs.orgnih.govresearchgate.net
This approach will undoubtedly be applied to the synthesis of this compound and its derivatives. By combining automated synthesis with flow chemistry, it will be possible to generate large libraries of BCP compounds with diverse functional groups. researchgate.net These libraries can then be used in high-throughput screening campaigns to identify molecules with desired biological activities or material properties, dramatically accelerating the pace of research and development.
Exploration of Structure-Property Relationships for Tunable Chemical Attributes
A deeper understanding of how the unique three-dimensional structure of this compound influences its physicochemical properties is a critical future objective. The rigid BCP scaffold, combined with the electron-withdrawing trifluoromethyl group, significantly impacts acidity, basicity, lipophilicity, and metabolic stability. For example, replacing a phenol (B47542) moiety in resveratrol (B1683913) with a bicyclo[1.1.1]pentan-1-ol was found to decrease the acidity of the hydroxyl group. chemrxiv.org The addition of fluorine atoms is a known strategy to fine-tune such properties. chemrxiv.orgchemrxiv.org
Future research will involve systematic experimental studies and computational modeling to build robust structure-property relationships. These studies will quantify how modifications to the BCP core and its substituents affect key drug-like properties. This knowledge will enable the rational design of new BCP-containing molecules with tailored attributes, moving beyond simple bioisosteric replacement to the intelligent engineering of next-generation pharmaceuticals and advanced materials.
Future Research Avenues for BCPs
| Research Avenue | Key Objectives | Potential Impact |
| Efficient & Sustainable Synthesis | Develop scalable, safe, and environmentally friendly synthetic routes (e.g., flow chemistry, photoredox catalysis). | Increased accessibility of BCP building blocks for research and industry. vapourtec.comrsc.org |
| Novel Reactivity Patterns | Exploit the inherent ring strain for new transformations; develop selective C-H functionalization methods. | Access to novel, previously unsynthesizable BCP architectures and isomers. acs.orgacs.org |
| Advanced Derivatization | Create programmable, late-stage functionalization strategies for rapid diversification of the BCP core. | Accelerated structure-activity relationship (SAR) studies in drug discovery. nih.gov |
| Automated & High-Throughput Synthesis | Integrate BCP synthesis into automated platforms to generate large compound libraries. | Rapid identification of lead compounds for therapeutic and material applications. acs.orgnih.gov |
| Structure-Property Relationships | Systematically study and model how structural modifications tune physicochemical properties. | Rational design of BCP-containing molecules with optimized performance characteristics. chemrxiv.orgchemrxiv.org |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-OL, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via radical-mediated bridge functionalization or transition-metal-catalyzed cross-coupling. For example, a scalable protocol involves photochemical [2+2] cycloaddition followed by trifluoromethylation using CF₃I under UV light (365 nm) . Reaction temperature (23–65°C) and solvent polarity (e.g., tert-amyl alcohol vs. CH₂Cl₂) significantly impact yields due to steric strain in the bicyclo[1.1.1]pentane core. Column chromatography with triethylamine-modified eluents is critical for purifying intermediates .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Methodological Answer : X-ray crystallography is ideal for resolving the strained bicyclic geometry. When crystals are unavailable, ¹⁹F NMR (δ ~ -60 ppm for CF₃ groups) and high-resolution mass spectrometry (HRMS) validate the structure. For stereochemical analysis, NOESY or ROESY NMR experiments differentiate axial vs. equatorial substituents .
Q. What analytical techniques are recommended for assessing purity, and how can impurities be minimized?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects polar impurities, while GC-MS identifies volatile byproducts. Impurities often arise from incomplete bridge functionalization or oxidation; rigorous exclusion of moisture (via molecular sieves) and use of freshly distilled solvents reduce side reactions .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold enhance metabolic stability in drug candidates compared to traditional aromatic rings?
- Methodological Answer : The scaffold’s rigidity reduces metabolic oxidation by cytochrome P450 enzymes. In vitro assays (e.g., human liver microsome stability tests) show a 2–3× increase in half-life compared to meta-substituted arenes. Computational docking studies (e.g., AutoDock Vina) reveal weaker binding to CYP3A4 due to the absence of π-π interactions .
Q. What strategies address low reactivity in C–H functionalization of this compound derivatives?
- Methodological Answer : Transition-metal catalysts (e.g., Ir or Pd) with bulky ligands (e.g., XPhos) improve selectivity for bridgehead positions. For example, iridium-catalyzed hydrogen borrowing enables C-alkylation at room temperature, achieving 73% yield for tertiary alcohol derivatives . Kinetic isotopic effect (KIE) studies guide optimization of electron-deficient substrates .
Q. How can researchers resolve contradictions in reported synthetic yields for bridge-functionalized derivatives?
- Methodological Answer : Discrepancies often stem from subtle differences in steric strain or solvent effects. Systematic DOE (Design of Experiments) workflows, varying parameters like catalyst loading (5–20 mol%) and reaction time (12–48 hr), identify optimal conditions. For example, tert-amyl alcohol increases yields by 15% compared to toluene due to better solubility of intermediates .
Q. What in silico tools predict the pharmacokinetic properties of this compound-based compounds?
- Methodological Answer : SwissADME or Schrödinger’s QikProp module estimates logP (-0.5 to 1.2), polar surface area (20–40 Ų), and blood-brain barrier permeability. Molecular dynamics (MD) simulations (AMBER force field) assess conformational stability in lipid bilayers, correlating with experimental Caco-2 permeability data .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing CF₃ group lowers HOMO energy (-9.2 eV vs. -8.5 eV for non-fluorinated analogs), reducing susceptibility to electrophilic attack. Hammett substituent constants (σₘ = 0.43) guide predictions of reaction rates in SNAr or Suzuki-Miyaura couplings. ¹⁹F NMR titration with Lewis acids (e.g., BF₃·Et₂O) quantifies electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
